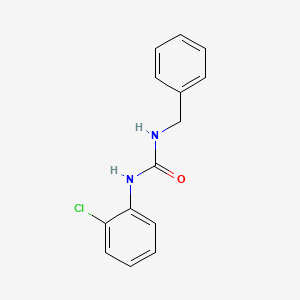

1-Benzyl-3-(2-chlorophenyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

13257-11-9 |

|---|---|

Molecular Formula |

C14H13ClN2O |

Molecular Weight |

260.72 g/mol |

IUPAC Name |

1-benzyl-3-(2-chlorophenyl)urea |

InChI |

InChI=1S/C14H13ClN2O/c15-12-8-4-5-9-13(12)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18) |

InChI Key |

ULVQICRGVOWPPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Development of Synthetic Routes for 1-Benzyl-3-(2-chlorophenyl)urea

The most direct and common synthetic route to this compound involves the nucleophilic addition of benzylamine (B48309) to 2-chlorophenyl isocyanate. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature. The reaction is generally clean and proceeds with high yield.

A plausible experimental procedure would be the slow, dropwise addition of a solution of benzylamine to a stirred solution of 2-chlorophenyl isocyanate in a suitable solvent. The reaction mixture is then stirred for a period of time, typically ranging from a few hours to overnight, to ensure complete reaction. The product can then be isolated by filtration or by removal of the solvent under reduced pressure.

The optimization of the synthesis of this compound would involve a systematic study of various reaction parameters to maximize the yield and purity of the product. Key parameters that can be varied include the reaction temperature, the concentration of the reactants, the choice of solvent, and the reaction time.

For instance, while the reaction proceeds readily at room temperature, gentle heating might be employed to accelerate the reaction rate, although this could also lead to the formation of byproducts. The stoichiometry of the reactants is also crucial, with a 1:1 molar ratio of benzylamine to 2-chlorophenyl isocyanate being theoretically ideal. An excess of one reactant might be used to drive the reaction to completion, but this would necessitate a more rigorous purification step.

The choice of solvent can also influence the reaction rate and yield. Aprotic polar solvents are generally preferred as they can solvate the reactants and facilitate the reaction without interfering with the isocyanate group.

| Parameter | Variation | Expected Outcome on Yield and Purity |

| Temperature | Room Temperature vs. Elevated Temperature | Higher temperature may increase reaction rate but could also promote side reactions, potentially lowering purity. |

| Reactant Ratio | Equimolar vs. Excess of one reactant | Using an excess of one reactant can drive the reaction to completion but may require more extensive purification. |

| Solvent | Aprotic (e.g., Dichloromethane, THF) vs. Protic | Aprotic solvents are generally preferred to avoid reaction with the isocyanate. |

| Reaction Time | Short (e.g., 1-2 hours) vs. Long (e.g., 12-24 hours) | Longer reaction times can lead to higher conversion but may also allow for the formation of degradation products. |

While the reaction between benzylamine and 2-chlorophenyl isocyanate is the most direct route, alternative methods for the synthesis of this compound can be explored. One such method involves the use of a carbamate (B1207046) as a precursor. For example, phenyl N-(2-chlorophenyl)carbamate could be reacted with benzylamine in a suitable solvent like tetrahydrofuran, often under reflux, to yield the desired urea (B33335). prepchem.com

Another approach could involve the use of phosgene (B1210022) or a phosgene equivalent, such as triphosgene, to first convert benzylamine into benzyl (B1604629) isocyanate. This intermediate could then be reacted with 2-chloroaniline (B154045) to form the final product. However, this method involves the use of highly toxic reagents and would require stringent safety precautions.

Advanced Purification and Characterization Techniques

The purification and characterization of this compound are crucial steps to ensure the identity and purity of the compound.

Spectroscopic Analysis in Elucidating Molecular Structure

A combination of spectroscopic techniques is employed to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the structure.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the benzyl group (a singlet for the methylene (B1212753) protons and multiplets for the aromatic protons) and the 2-chlorophenyl group (multiplets for the aromatic protons). The N-H protons of the urea linkage would appear as broad singlets. For the closely related 1-benzyl-3-(p-chlorophenyl)urea in DMSO-d6, the benzylic CH₂ protons appear as a doublet, and the NH protons also show distinct signals. spectrabase.com

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the urea group (typically in the range of 155-165 ppm), as well as for the carbons of the benzyl and 2-chlorophenyl rings.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands would include:

N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

A strong C=O stretching vibration for the urea carbonyl group, typically around 1630-1680 cm⁻¹.

C-N stretching vibrations.

Aromatic C-H and C=C stretching vibrations.

A C-Cl stretching vibration.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₁₃ClN₂O), which is 260.72 g/mol . uni.lu Fragmentation patterns would likely involve the cleavage of the benzyl group and the chlorophenyl group.

| Spectroscopic Technique | Expected Key Features for this compound |

| ¹H NMR | Signals for benzylic CH₂, aromatic protons of both rings, and NH protons of the urea linkage. |

| ¹³C NMR | Signal for the urea carbonyl carbon, and signals for the aromatic and benzylic carbons. |

| FT-IR | N-H stretching, C=O stretching (urea), C-N stretching, and aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | Molecular ion peak at m/z corresponding to the molecular weight, and characteristic fragmentation peaks. |

Chromatographic Purity Assessment Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer, would be suitable. Detection is typically carried out using a UV detector, as the aromatic rings in the molecule absorb UV light. The purity is determined by the relative area of the main peak in the chromatogram.

Gas chromatography (GC) is generally not suitable for the analysis of ureas due to their low volatility and thermal instability.

Derivatization Strategies and Analogue Synthesis

The synthesis of derivatives and analogues of this compound can be undertaken to explore structure-activity relationships in various applications. Derivatization can be targeted at the urea functional group or the aromatic rings.

N-Alkylation/N-Arylation: The hydrogen atoms on the urea nitrogens can be substituted with various alkyl or aryl groups. This can be achieved by reacting the parent urea with an appropriate alkyl halide or aryl halide under basic conditions.

Substitution on the Aromatic Rings: The benzyl and 2-chlorophenyl rings can be further functionalized through electrophilic aromatic substitution reactions. For example, nitration, halogenation, or acylation could introduce new functional groups, leading to a diverse range of analogues.

Synthesis of Analogues with Different Substituents: A wide array of analogues can be synthesized by varying the starting materials. For instance, using different substituted benzylamines or different substituted phenyl isocyanates would lead to a library of related urea compounds. This approach allows for a systematic investigation of the effect of different substituents on the properties of the molecule.

Design Principles for Structural Modification

The design of analogues of this compound is guided by established principles of medicinal chemistry, primarily focusing on a fragment-based approach. This strategy involves the systematic modification of three key structural regions of the molecule: the benzyl "head" group, the central urea "linker," and the 2-chlorophenyl "tail" moiety. The primary objective of these modifications is to explore the chemical space around the parent molecule to identify derivatives with potentially enhanced biological activity or improved physicochemical properties.

Another key design consideration is the modification of the urea linker itself. While the core urea structure is often retained due to its hydrogen bonding capabilities, which are crucial for target binding, alterations to its flexibility and rigidity can be explored. This might involve the introduction of constraints or, conversely, more flexible chains to optimize the spatial arrangement of the "head" and "tail" fragments.

Synthesis of Key Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of this compound for SAR studies typically relies on convergent synthetic strategies, where the key fragments are prepared separately and then coupled in the final steps. A common and versatile method for the formation of the central urea linkage is the reaction of an isocyanate with a primary amine.

In the context of synthesizing analogues of this compound, this would involve the reaction of benzylamine or a substituted benzylamine with 2-chlorophenyl isocyanate or a correspondingly substituted phenyl isocyanate. The required isocyanates can be prepared from the corresponding anilines by treatment with phosgene or a phosgene equivalent, such as triphosgene. This approach allows for a high degree of diversity in the final products, as a wide variety of substituted benzylamines and anilines are commercially available or can be readily synthesized.

For example, to explore the impact of substituents on the 2-chlorophenyl "tail," a series of analogues can be synthesized by reacting benzylamine with various chloro-substituted or otherwise functionalized phenyl isocyanates. Similarly, to probe the SAR of the benzyl "head" group, 2-chlorophenyl isocyanate can be reacted with a library of different substituted benzylamines.

A general synthetic scheme is depicted below:

Scheme 1: General Synthesis of 1-Benzyl-3-(aryl)urea Analogues

R1-Ar-N=C=O + H2N-CH2-Ar-R2 → R1-Ar-NH-C(=O)NH-CH2-Ar-R2

Where:

R1 and R2 represent a variety of substituents on the respective aromatic rings (Ar).

This modular synthetic approach is highly amenable to the generation of a library of analogues, which is essential for comprehensive SAR studies. The resulting compounds can then be subjected to biological screening to determine the effect of each structural modification on the desired activity.

Below is a table of representative compounds that could be synthesized to explore the structure-activity relationships.

| Compound Name | Structure | Modification Focus |

| This compound | Benzyl group, Urea linker, 2-Chlorophenyl group | Parent Compound |

| 1-Benzyl-3-(3-chlorophenyl)urea | 2-Chlorophenyl group | Isomeric variation of the chloro-substituent |

| 1-Benzyl-3-(4-chlorophenyl)urea | 2-Chlorophenyl group | Isomeric variation of the chloro-substituent |

| 1-(4-Methoxybenzyl)-3-(2-chlorophenyl)urea | Benzyl group | Introduction of an electron-donating group |

| 1-(4-Nitrobenzyl)-3-(2-chlorophenyl)urea | Benzyl group | Introduction of an electron-withdrawing group |

| 1-Benzyl-3-(2,4-dichlorophenyl)urea | 2-Chlorophenyl group | Introduction of an additional electron-withdrawing group |

In Vitro Biological Activity Profiling and Mechanistic Elucidation

Screening for Biological Activities in Relevant Cell-Free Systems

Cell-free systems provide a foundational approach to identifying potential molecular targets of a compound without the complexities of a cellular environment. This typically involves assessing direct interactions with isolated enzymes or receptors.

Enzyme Inhibition Studies

Enzyme inhibition assays are crucial for determining if a compound can modulate the activity of specific enzymes. These assays measure the extent to which a compound interferes with an enzyme's catalytic function. A review of the scientific literature did not yield any specific studies that have evaluated the inhibitory activity of 1-Benzyl-3-(2-chlorophenyl)urea against a panel of enzymes.

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme Target | Assay Type | Result (e.g., IC₅₀, Kᵢ) |

|---|

Receptor Binding Assays

Receptor binding assays are used to determine if a compound can bind to specific receptors, which is often the first step in initiating a biological response. These assays quantify the affinity of a compound for a receptor. At present, there are no published studies detailing the receptor binding profile of this compound.

Table 2: Receptor Binding Affinity of this compound

| Receptor Target | Ligand | Binding Affinity (e.g., Kᵢ, Kₐ) |

|---|

Cellular Assays for Investigating Biological Responses

Cellular assays are the next step in profiling a compound's biological effects, providing insights into its activity within a living system. These assays can confirm if the interactions observed in cell-free systems translate to a cellular response and can also uncover novel activities through phenotypic screening.

Target Engagement Studies in Cultured Cells

Target engagement assays are designed to confirm that a compound interacts with its intended molecular target within a cellular context. This is a critical step to validate the mechanism of action. There is currently no available research that has investigated the target engagement of this compound in cultured cells.

Phenotypic Screening in Defined Cellular Models

Phenotypic screening involves testing a compound across a variety of cell models to identify any observable effects, or phenotypes, without a preconceived target. This approach can uncover unexpected therapeutic potential. To date, no studies have been published that report the results of phenotypic screens for this compound.

Table 3: Phenotypic Effects of this compound in Cellular Models

| Cell Line | Phenotypic Endpoint | Activity |

|---|

Investigations into Molecular Mechanism of Action

Understanding the precise molecular mechanism of action of a compound is essential for its development as a potential therapeutic agent. This involves elucidating the downstream signaling pathways and molecular events that are modulated by the compound following target engagement. As no primary targets have been identified through cell-free or cellular assays, there have been no subsequent investigations into the molecular mechanism of action for this compound reported in the scientific literature.

Identification of Primary Biological Targets

Based on the chemical motifs present in this compound, two primary classes of enzymes emerge as potential biological targets: ureases and protein kinases.

Urease Inhibition:

Urea (B33335) derivatives, particularly those bearing halogen-substituted phenyl rings, have been a significant area of investigation for their urease inhibitory potential. nih.govnih.gov Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046), a process implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. nih.govnih.gov The structural features of this compound, specifically the urea backbone and the chloro-substituted phenyl ring, align with the pharmacophoric requirements for urease inhibition. Research on analogous compounds indicates that the presence and position of a chloro substituent on the phenyl ring can influence the inhibitory activity. nih.gov For instance, some studies have shown that chloro-substituted phenyl rings can contribute to the binding affinity of the inhibitor to the urease active site. nih.gov While no specific IC50 value for this compound is available, the activity of related compounds suggests it may act as a urease inhibitor.

Table 1: Urease Inhibitory Activity of Selected Urea and Thiourea Derivatives

| Compound/Derivative | Target Urease | IC50 (µM) or % Inhibition | Reference |

| Hydroxyurea (Reference) | Canavalia ensiformis (Jack Bean) | ~100 µM | nih.gov |

| Thiourea (Reference) | Canavalia ensiformis (Jack Bean) | 21.0 ± 0.11 | nih.gov |

| N-benzoyl, N'-aryl substituted thioureas | Canavalia ensiformis (Jack Bean) | 51-72% inhibition | nih.gov |

| Isatin derivatives with ortho-chloro substituent | Canavalia ensiformis (Jack Bean) | Potent inhibitory effects | nih.gov |

Protein Kinase Inhibition:

The N-aryl-N'-benzylurea scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. ontosight.ai Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. nih.gov Compounds with a similar core structure to this compound have been investigated as inhibitors of various kinases, including serine/threonine and tyrosine kinases. For example, derivatives of N-aryl-N'-benzylurea have been designed to target kinases such as BRAF and Aurora kinases. ontosight.ai The benzyl (B1604629) and chlorophenyl groups of this compound could potentially occupy the ATP-binding pocket of certain kinases, thereby inhibiting their catalytic activity. The specific kinases that this compound might inhibit would depend on the precise conformational fit and interactions within the kinase domain.

Elucidation of Downstream Signaling Pathways

The potential inhibition of primary targets like urease and protein kinases by this compound would, in turn, modulate specific downstream signaling pathways.

Modulation of Inflammatory Pathways via Urease Inhibition:

In the context of H. pylori infections, urease activity is a key virulence factor that allows the bacteria to survive in the acidic environment of the stomach. nih.gov By inhibiting urease, this compound could disrupt the survival of these bacteria. This would lead to a reduction in the inflammatory response triggered by the infection, which involves the activation of pathways such as NF-κB and the production of pro-inflammatory cytokines. bldpharm.com

Interference with Cancer-Related Signaling Cascades:

Should this compound act as a kinase inhibitor, it could affect a multitude of signaling pathways critical for cell proliferation, survival, and angiogenesis. For instance, if it targets kinases within the mitogen-activated protein kinase (MAPK) cascade or the PI3K/Akt pathway, it could lead to the downregulation of signals that promote cell growth and division. nih.gov Inhibition of kinases like Aurora kinases, which are essential for mitosis, would disrupt cell cycle progression. semanticscholar.org The specific downstream effects would be contingent on the kinase or kinases it inhibits.

Biochemical Characterization of Compound-Target Interactions

Urease Interaction:

Kinase Interaction:

For protein kinases, N-aryl-N'-benzylurea derivatives typically act as ATP-competitive inhibitors. ontosight.ai The urea linkage is crucial as it can form key hydrogen bonds with the hinge region of the kinase domain, a structural motif that connects the N- and C-lobes of the kinase. ontosight.ai The benzyl and chlorophenyl groups would likely occupy the hydrophobic regions of the ATP-binding pocket, mimicking the adenine (B156593) and ribose moieties of ATP. The precise binding mode and inhibitory potency would be determined by the specific shape and chemical environment of the kinase's active site.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic structure and intrinsic properties of a molecule. For 1-Benzyl-3-(2-chlorophenyl)urea, these calculations would illuminate the distribution of electrons and the energies associated with different molecular arrangements, governing its stability and reactivity.

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. The molecule possesses several rotatable bonds: the bond connecting the benzyl (B1604629) group to the nitrogen, the C-N bonds of the urea (B33335) moiety, and the bond linking the chlorophenyl ring to the urea nitrogen. Rotation around these bonds gives rise to a vast number of possible conformations.

A systematic conformational analysis, typically performed using DFT methods, would aim to identify the most stable, low-energy conformers. This process involves calculating the potential energy of the molecule as a function of its dihedral angles. The resulting data can be visualized as a potential energy surface or landscape, where energy minima correspond to stable conformations. Understanding these preferred shapes is the first step in predicting how the molecule might fit into a biological receptor's binding pocket.

Table 1: Key Rotatable Bonds in this compound for Conformational Analysis

| Bond Description | Involved Atoms | Significance for Molecular Shape |

| Benzyl-Nitrogen Bond | C(benzyl)-CH2-NH | Orients the benzyl group relative to the urea core. |

| Urea C-N Bonds | NH-CO-NH | Rotation influences the planarity and H-bond donor/acceptor vectors. |

| Phenyl-Nitrogen Bond | NH-C(phenyl) | Determines the spatial position of the 2-chlorophenyl ring. |

A Molecular Electrostatic Potential (MEP) map is a crucial visualization tool derived from quantum chemical calculations. It illustrates the charge distribution across the molecule's surface, highlighting regions that are electron-rich (electronegative, typically colored red) and electron-poor (electropositive, typically colored blue).

For this compound, an MEP map would be expected to show:

High electronegative potential around the urea oxygen atom, indicating a strong hydrogen bond acceptor site.

Moderate electronegative potential associated with the chlorine atom on the phenyl ring.

High electropositive potential on the urea nitrogen protons (-NH-), identifying them as key hydrogen bond donor sites.

This map provides a roadmap for predicting non-covalent interactions, such as hydrogen bonds and electrostatic contacts, which are fundamental to how the molecule will interact with a protein target.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. It is a cornerstone of structure-based drug design, allowing for the rapid evaluation of a compound's potential to interact with a specific biological target.

Given the prevalence of the phenylurea motif in enzyme inhibitors and receptor modulators, this compound could be a candidate for virtual screening campaigns. In such a study, the 3D structure of the compound would be computationally docked against a library of known biological targets, such as kinases, phosphatases, or G-protein coupled receptors. The docking scores, which estimate the binding affinity, would be used to prioritize potential targets for this molecule, generating hypotheses about its mechanism of action.

Once a putative target is identified, molecular docking can provide a detailed, atom-level view of the binding mode. For this compound, a typical predicted binding mode within an ATP-binding site of a kinase, for example, would likely involve:

Hydrogen Bonding: The urea moiety is perfectly suited to act as a "hydrogen bond clamp," with the two N-H groups donating hydrogen bonds to backbone carbonyls of the protein hinge region, and the urea oxygen accepting a hydrogen bond from a nearby residue.

Hydrophobic Interactions: The benzyl and 2-chlorophenyl rings would likely occupy hydrophobic pockets within the binding site, forming van der Waals and pi-stacking interactions. The ortho-chloro substituent would influence the preferred rotational angle of the phenyl ring to optimize these interactions and avoid steric clashes.

Analyzing these predicted interactions helps to rationalize the molecule's potential activity and provides a basis for designing modifications to improve potency or selectivity.

Table 2: Hypothetical Interaction Profile of this compound in a Kinase Binding Site

| Interaction Type | Molecular Moiety Involved | Potential Protein Partner |

| Hydrogen Bond Donor | Urea N-H groups | Protein backbone carbonyls (Hinge region) |

| Hydrogen Bond Acceptor | Urea C=O group | Amino acid side chain (e.g., Lys, Arg) |

| Hydrophobic (π-π/T-stacking) | Benzyl Ring, Chlorophenyl Ring | Aromatic residues (e.g., Phe, Tyr, Trp) |

| Halogen Bond | Chlorine atom | Electron-rich atom (e.g., backbone carbonyl oxygen) |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

While a full SAR or QSAR study requires experimental data for a series of related compounds, the principles can be applied prospectively to guide the design of a focused chemical library around the this compound core.

A hypothetical SAR study would involve planning modifications at key positions to probe their effect on activity. For instance:

Chlorophenyl Ring: Moving the chlorine to the meta or para position, or replacing it with other substituents (e.g., methyl, methoxy), would explore the electronic and steric requirements of this part of the binding pocket.

Benzyl Group: Adding substituents to the benzyl ring or replacing it with other aromatic or aliphatic groups would probe the corresponding hydrophobic pocket.

QSAR studies take this a step further by building a mathematical model that correlates changes in molecular descriptors (such as lipophilicity, electronic properties, and steric parameters) with changes in biological activity. If a biological activity for this compound were established, a QSAR model could be developed using a set of analogues to predict the activity of new, unsynthesized compounds, thereby streamlining the optimization process.

Derivation of SAR Insights from Analogue Series

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. By systematically modifying a lead compound and assessing the resulting changes in potency, researchers can identify key molecular features responsible for its effects. For this compound, an analysis of its analogues reveals critical insights.

Further SAR insights can be derived by introducing other substituents. An analogue like 1-benzyl-3-(2-chloro-6-methylphenyl)urea introduces a methyl group, which can probe the steric tolerance of a potential binding pocket and influence the compound's lipophilicity. sigmaaldrich.com Similarly, modifications to the benzyl portion or the urea linker can elucidate their roles in molecular recognition. These systematic variations allow for the construction of a qualitative map of the structural requirements for biological activity.

Table 1: Analogue Series of this compound for SAR Analysis

| Compound Name | CAS Number | Molecular Formula | Structural Variation from Parent Compound |

| This compound | 13257-11-9 | C14H13ClN2O | Parent Compound |

| 1-Benzyl-3-(3-chlorophenyl)urea chemspider.com | 103759-07-5 | C14H13ClN2O | Chlorine at meta position |

| 1-Benzyl-3-(4-chlorophenyl)urea uni.lu | 13744-16-8 | C14H13ClN2O | Chlorine at para position |

| 1-Benzyl-3-(2-chloro-6-methylphenyl)urea sigmaaldrich.com | 302883-29-4 | C15H15ClN2O | Addition of a methyl group at position 6 of the chlorophenyl ring |

| 1-(2-Chlorophenyl)-3-(p-tolyl)urea researchgate.net | Not Available | C14H13ClN2O | Benzyl group replaced by a p-tolyl group |

Development of Predictive QSAR Models for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling represents a quantitative evolution of SAR. It aims to build mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of novel, yet-to-be-synthesized analogues, guiding compound optimization.

For the this compound series, a QSAR study would begin by calculating a range of molecular descriptors for each analogue. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). For example, the predicted XLogP3 value for this compound is 2.6, indicating its lipophilicity. uni.lu

Once a dataset of compounds with known activities and calculated descriptors is assembled, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are employed to generate an equation that best describes the relationship. A robust QSAR model can precisely quantify the impact of each descriptor on activity, allowing researchers to prioritize modifications that are predicted to enhance potency. For instance, a model might reveal that increasing lipophilicity within a specific range while maintaining a certain electronic profile on the chlorophenyl ring is optimal for activity.

Table 2: Representative Molecular Descriptors for QSAR Modeling

| Compound Name | Molecular Weight ( g/mol ) | XLogP (Predicted) | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound uni.luguidechem.com | 260.72 | 2.6 | 41.1 | 2 | 1 |

| 1-Benzyl-3-(4-chlorophenyl)urea uni.lu | 260.72 | 3.0 | 41.1 | 2 | 1 |

| 1-Benzyl-3-[(3S)-3-hydroxy-3-phenylpropyl]urea nih.gov | 284.35 | 2.1 | 61.4 | 3 | 2 |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Beyond efficacy, the fate of a drug in the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical determinant of its clinical success. In silico ADME prediction allows for the early identification of potential pharmacokinetic liabilities, reducing late-stage failures.

Computational Models for Pharmacokinetic Parameter Estimation

Various computational models are used to estimate key pharmacokinetic parameters. For this compound, these models predict properties based on its structure. Gastrointestinal (GI) absorption can be predicted using rules like Lipinski's Rule of 5 and Veber's Rule. With a molecular weight of 260.72 g/mol , two hydrogen bond donors, and one acceptor, the compound generally complies with these rules, suggesting a potential for good oral bioavailability. uni.luguidechem.comnih.gov

Other important parameters include plasma protein binding and blood-brain barrier (BBB) penetration. Models predict that compounds with high lipophilicity may exhibit increased plasma protein binding, which can affect the free concentration of the drug available to act on its target. mdpi.com The potential for BBB crossing is also assessed, which is crucial for compounds targeting the central nervous system. Computational tools can provide a probability score for BBB passage based on factors like size, polarity, and the number of rotatable bonds.

Table 3: Predicted In Silico ADME Properties for this compound

| ADME Parameter | Predicted Outcome | Rationale/Model |

| Absorption | ||

| Gastrointestinal Absorption | High | Conforms to Lipinski's Rule of 5 and Veber's Rule. |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | Predicted based on lipophilicity (XLogP = 2.6). uni.lumdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Possible | Moderate molecular weight and lipophilicity may allow for some CNS exposure. |

| Metabolism | ||

| Primary Sites | Aromatic rings, benzylic carbon | Predicted sites for Cytochrome P450-mediated oxidation. |

| Excretion | ||

| Route | Primarily renal (following metabolism) | Metabolites are generally more polar and are cleared by the kidneys. |

Prediction of Metabolic Stability and Pathways

Understanding how a compound is metabolized is vital for predicting its half-life and potential for drug-drug interactions. Computational models can predict the most likely sites of metabolism on a molecule by identifying atoms that are most susceptible to enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes.

For this compound, the most probable metabolic pathways involve oxidation. The software identifies "hot spots" for metabolism, which include:

Aromatic Hydroxylation: The benzyl and 2-chlorophenyl rings are susceptible to hydroxylation at various positions.

Benzylic Oxidation: The methylene (B1212753) (-CH2-) carbon linking the benzyl group to the urea is a prime candidate for oxidation, potentially leading to a ketone or subsequent cleavage of the benzyl group (N-debenzylation).

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

NMR spectroscopy is an indispensable tool for determining the precise structure and conformation of 1-Benzyl-3-(2-chlorophenyl)urea in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's spatial arrangement.

1D and 2D NMR Techniques for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) and 2-chlorophenyl rings, the methylene (B1212753) protons of the benzyl group, and the N-H protons of the urea (B33335) linkage. The aromatic region (typically δ 7.0-8.5 ppm) will exhibit complex splitting patterns due to spin-spin coupling between adjacent protons. The methylene protons (CH₂) would likely appear as a doublet around δ 4.4 ppm, coupled to the adjacent N-H proton. The two N-H protons are expected to appear as distinct signals, potentially broadened due to quadrupolar effects of the nitrogen atom and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the urea group is expected to have a characteristic chemical shift in the range of δ 155-165 ppm. researchgate.net The aromatic carbons will appear in the δ 110-140 ppm region, with the carbon attached to the chlorine atom showing a characteristic shift. The methylene carbon of the benzyl group would be observed further upfield.

2D NMR Techniques: To definitively assign all proton and carbon signals and to understand the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, helping to trace the connectivity of protons within the benzyl and 2-chlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity across the urea linkage and for assigning quaternary carbon atoms.

Based on predictive software, the following are the anticipated chemical shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Urea C=O | - | ~157.0 |

| Benzyl CH₂ | ~4.4 (d) | ~45.0 |

| Benzyl C1' | - | ~139.0 |

| Benzyl C2'/C6' | ~7.3 (m) | ~128.0 |

| Benzyl C3'/C5' | ~7.3 (m) | ~127.5 |

| Benzyl C4' | ~7.2 (m) | ~127.0 |

| 2-Chlorophenyl C1'' | - | ~135.0 |

| 2-Chlorophenyl C2'' | - | ~125.0 |

| 2-Chlorophenyl C3'' | ~7.4 (m) | ~130.0 |

| 2-Chlorophenyl C4'' | ~7.1 (m) | ~123.0 |

| 2-Chlorophenyl C5'' | ~7.3 (m) | ~128.0 |

| 2-Chlorophenyl C6'' | ~8.1 (d) | ~122.0 |

| Urea NH (benzyl) | Variable | - |

| Urea NH (phenyl) | Variable | - |

Note: Predicted values are estimates and may vary from experimental results. 'd' denotes a doublet and 'm' denotes a multiplet.

Ligand-Observed NMR for Binding Affinity Determination

Ligand-observed NMR techniques are powerful methods for studying the interaction of small molecules like this compound with macromolecular targets, such as proteins or receptors, and for determining their binding affinity (Kd). nih.govnih.gov These methods monitor the NMR signals of the ligand in the presence of varying concentrations of the receptor.

Common ligand-observed NMR experiments include Saturation Transfer Difference (STD) NMR, Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), and relaxation-based methods. acs.org In an STD-NMR experiment, selective saturation of the receptor's protons is transferred to the binding ligand, resulting in a decrease in the intensity of the ligand's NMR signals. The magnitude of this saturation transfer is proportional to the binding affinity. By titrating the ligand with the receptor and monitoring the changes in the NMR signals, a binding isotherm can be constructed to calculate the dissociation constant (Kd). These techniques are crucial in drug discovery for screening and characterizing potential drug candidates.

Mass Spectrometry-Based Approaches for Metabolite Identification

Mass spectrometry (MS) is a key analytical technique for the identification and structural elucidation of this compound and its potential metabolites. It provides information on the molecular weight and fragmentation pattern of the compound.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition of the parent compound and its metabolites. For this compound (C₁₄H₁₃ClN₂O), the predicted exact mass of the protonated molecule [M+H]⁺ is 261.07894 Da. uni.lu HRMS can confirm this elemental formula and distinguish it from other compounds with the same nominal mass. PubChem provides a table of predicted collision cross-section (CCS) values for various adducts of this compound, which is a valuable parameter in ion mobility-mass spectrometry. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 261.07894 | 157.6 |

| [M+Na]⁺ | 283.06088 | 164.4 |

| [M-H]⁻ | 259.06438 | 164.0 |

| [M+NH₄]⁺ | 278.10548 | 174.3 |

| [M+K]⁺ | 299.03482 | 158.9 |

Data sourced from PubChemLite. uni.lu

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule, which is invaluable for its identification and for elucidating the structure of its metabolites. The fragmentation of phenylurea compounds often involves cleavage of the urea bridge. acs.orgnih.gov For this compound, key fragmentation pathways would likely involve:

Cleavage of the N-C bond between the benzyl group and the urea moiety, leading to the formation of a benzyl cation (C₇H₇⁺) at m/z 91. nih.govnih.gov

Cleavage of the N-C bond on the other side of the urea, resulting in a 2-chlorophenylisocyanate fragment or related ions.

Loss of the chlorine atom from the chlorophenyl ring.

The fragmentation pattern can be used to identify metabolites by observing mass shifts corresponding to common metabolic transformations such as hydroxylation, oxidation, or dealkylation.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. While a crystal structure for this compound has not been reported, the crystal structure of the closely related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, offers significant insights into the likely solid-state conformation and intermolecular interactions. researchgate.net

In the solid state, N,N'-disubstituted ureas typically form extensive hydrogen-bonding networks. nih.gov The urea moiety acts as both a hydrogen bond donor (N-H groups) and acceptor (C=O group), leading to the formation of linear chains or tapes. In the crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, the molecules are linked by N-H···O hydrogen bonds, forming a one-dimensional chain. researchgate.net It is highly probable that this compound would adopt a similar hydrogen-bonding motif.

Solid-state NMR (ssNMR) can also be used to probe the structure and dynamics of this compound in its solid, crystalline form. nih.govmdpi.commdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of solid samples, revealing information about the local environment of each carbon atom and confirming the presence of different polymorphs if they exist. researchgate.net

Information Not Available

A thorough search for the crystal structure and co-crystallization studies of the specific chemical compound This compound did not yield any direct scientific publications or crystallographic data.

The performed searches for "crystal structure of this compound", "crystallographic data of this compound", and "co-crystallization of this compound with biological targets" did not return any specific results for this exact molecule. While information is available for isomers and closely related derivatives, such as 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea and 1-(2-chlorophenyl)-3-(p-tolyl)urea, no crystallographic information or co-crystallization studies for this compound could be located in the public scientific literature based on the conducted searches.

Therefore, the requested article focusing on the "" of this compound cannot be generated with scientifically accurate and specific data as per the provided outline.

Future Directions and Translational Research Perspectives

Strategies for Further Lead Optimization

Lead optimization is a critical phase in drug discovery where a promising compound is chemically modified to improve its primary characteristics, such as potency, selectivity, and pharmacokinetic properties. biobide.com For 1-Benzyl-3-(2-chlorophenyl)urea, future lead optimization strategies can be guided by established principles from related N,N'-disubstituted urea (B33335) compounds.

Structure-Activity Relationship (SAR) studies are central to this process. Research on analogous diaryl ureas has consistently shown that the nature and position of substituents on the aromatic rings are critical determinants of biological activity. nih.gov For instance, in studies on similar urea derivatives, the introduction of electron-withdrawing groups, such as halogens, on the phenyl rings has been shown to influence activity against various targets. nih.govmdpi.com Specifically, for a series of phenyl urea derivatives investigated as IDO1 inhibitors, para-substitution on the phenyl ring was strongly preferred over ortho- or meta-positions. nih.gov

Future optimization of this compound could systematically explore these modifications:

Aromatic Ring Substitution: The effects of altering the position of the chlorine atom on the phenyl ring (from ortho to meta or para) or introducing additional substituents (e.g., fluorine, bromine, trifluoromethyl) could be investigated to enhance target affinity and selectivity. nih.govnih.gov

Benzyl (B1604629) Group Modification: The benzyl moiety offers another site for modification. Introducing substituents on its phenyl ring could modulate pharmacokinetic properties or provide additional interaction points with a biological target. researchgate.net

Urea Linker Modification: While the urea group is often a key pharmacophore due to its hydrogen bonding capacity, exploring isosteres (e.g., thiourea, guanidine) could lead to compounds with different solubility, metabolic stability, and activity profiles. mdpi.com

A hypothetical SAR study, based on findings for related compounds, could involve synthesizing analogs and evaluating their inhibitory concentration (IC₅₀) against a specific target, as illustrated in the table below.

| Compound Analog | Modification from Parent Compound | Hypothetical Target | Resulting IC₅₀ (nM) | Rationale for Modification |

|---|---|---|---|---|

| Parent Compound | 1-Benzyl-3-(2-chlorophenyl)urea | Kinase X | 500 | Baseline activity |

| Analog 1 | Change to 4-chlorophenyl | Kinase X | 150 | Investigate positional isomer effect, as para-substitution is often favored. nih.gov |

| Analog 2 | Change to 2,4-dichlorophenyl | Kinase X | 85 | Explore effect of multiple electron-withdrawing groups. |

| Analog 3 | Change to 4-fluorobenzyl | Kinase X | 450 | Modify benzyl group to alter pharmacokinetics and binding. researchgate.net |

| Analog 4 | Change to 2-trifluoromethoxyphenyl | Kinase X | 200 | Introduce a strong electron-withdrawing group to enhance potency. nih.gov |

These chemical modifications aim to improve target engagement while optimizing absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for a successful therapeutic agent. biobide.com

Exploration of Novel Therapeutic or Biological Applications

While the initial therapeutic focus for a compound class may be narrow, its structural motifs often possess the versatility to interact with multiple biological targets. The N,N'-disubstituted urea scaffold, a key feature of this compound, is a well-established pharmacophore present in numerous approved drugs and clinical candidates, particularly in oncology. nih.govmdpi.com This suggests that this compound could be a candidate for screening against a variety of disease targets.

Potential novel applications to be explored include:

Oncology: The diaryl urea structure is central to multi-target kinase inhibitors like Sorafenib, which inhibit tumor angiogenesis by targeting receptors such as VEGFR. nih.gov Compounds with a benzyl urea pharmacophore have also shown antiproliferative effects on various cancer cell lines. researchgate.net Therefore, this compound could be evaluated as an inhibitor of receptor tyrosine kinases (RTKs), serine/threonine kinases, or other signaling proteins implicated in cancer, such as Fibroblast Growth Factor Receptor 1 (FGFR1). nih.govnih.gov

Immunomodulation: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunotherapeutic target that suppresses T-cell function. Phenyl urea derivatives have been designed and synthesized as potent IDO1 inhibitors, suggesting a potential role for this compound in cancer immunotherapy. nih.gov Other research has focused on developing benzylethylenearyl ureas as immunomodulating agents that can inhibit targets like PD-L1. nih.gov

Anti-inflammatory Activity: Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of anti-inflammatory fatty acids. Urea-based compounds have been developed as potent sEH inhibitors. nih.gov Investigating the potential of this compound to inhibit sEH could open up applications in treating inflammatory conditions.

Screening the compound against diverse panels of kinases, enzymes, and receptors will be a key strategy to uncover these new potential applications and expand its therapeutic utility.

Interdisciplinary Collaborations for Advanced Research Endeavors

Advancing the research of a promising compound like this compound beyond the discovery phase necessitates a multidisciplinary approach. The complexity of modern drug development requires the integration of expertise from various scientific fields.

Key collaborations would include:

Medicinal and Synthetic Chemistry: Chemists are essential for designing and synthesizing novel analogs for lead optimization and creating the compound libraries needed for broad biological screening. nih.gov

Computational Chemistry and Molecular Modeling: Computational experts can perform molecular docking studies to predict how this compound and its derivatives might bind to different biological targets. nih.gov This can help prioritize which analogs to synthesize, saving time and resources.

Cell and Molecular Biology: Biologists are needed to design and conduct the in vitro assays to determine the compound's biological activity, such as its effect on cancer cell proliferation, enzyme inhibition, or receptor binding. mdpi.comnih.gov

Pharmacology and Pharmacokinetics: Pharmacologists are crucial for evaluating the compound's effects in in vivo models, assessing its efficacy, and studying its ADME profile to understand how the drug is processed by a living organism. biobide.comnih.gov

The journey from a lead compound to a clinical candidate is a complex undertaking. For this compound, fostering these interdisciplinary collaborations will be paramount to fully characterizing its biological activity, optimizing its therapeutic potential, and translating fundamental research findings into tangible health benefits.

Q & A

Q. What are the established synthetic routes for 1-Benzyl-3-(2-chlorophenyl)urea, and how can reaction conditions be optimized?

The compound is synthesized via a two-step process:

- Step 1 : React benzyl isocyanate with 2-chloroaniline in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction is stirred overnight at room temperature to form the urea linkage .

- Step 2 : Purification is achieved through solvent evaporation under vacuum, yielding a white solid without further chromatographic separation .

- Optimization : Key parameters include stoichiometric ratios (1:1 for isocyanate and amine), solvent choice (polar aprotic solvents enhance reactivity), and reaction time (12–24 hours for completion). Reflux conditions or microwave-assisted synthesis may improve yields in scaled-up protocols .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and benzyl CH₂ (δ 4.3–4.5 ppm) confirm substitution patterns .

- ¹³C NMR : Carbonyl resonance (~155 ppm) and chlorophenyl carbons (δ 125–135 ppm) .

- Mass Spectrometry : Molecular ion peak (m/z ~260–265) and fragmentation patterns verify the molecular formula (C₁₄H₁₂ClN₂O) .

Q. What physicochemical properties are relevant for handling and experimental design?

- Solubility : Moderate solubility in DCM, DMSO, and THF; limited in water .

- Stability : Hydrolytically stable under neutral conditions but degrades in strong acids/bases due to urea bond cleavage .

- Melting Point : Reported range: 145–150°C (varies with crystallinity) .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its biological activity?

- Steric Effects : The 2-chlorophenyl group creates steric hindrance, potentially limiting binding to flat enzymatic pockets (e.g., kinases) .

- Electronic Effects : The electron-withdrawing chlorine atom enhances hydrogen-bonding capacity, favoring interactions with polar residues in target proteins .

- Case Study : In enzyme inhibition assays, derivatives with bulkier substituents on the benzyl group showed reduced activity, highlighting the importance of substituent positioning .

Q. What methodologies resolve contradictions in reported bioactivity data for urea derivatives?

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

- Structural Analogues : Compare activity of this compound with analogues lacking the chlorine or benzyl group to isolate functional contributions .

- Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay pH differences, as urea stability varies in acidic buffers .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use software like AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). The urea moiety often forms hydrogen bonds with backbone amides .

- MD Simulations : Assess dynamic stability of ligand-receptor complexes; trajectories >50 ns are recommended to capture conformational changes .

- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency to guide synthetic prioritization .

Q. What challenges arise in quantifying this compound in biological matrices?

- Sample Preparation : Solid-phase extraction (C18 columns) improves recovery from plasma, but matrix effects require mitigation via internal standards (e.g., deuterated urea analogues) .

- LC-MS/MS : Optimize MRM transitions for parent ion (m/z 261 → 154) and collision energies (20–30 eV) to enhance sensitivity .

- Limit of Detection : Achievable LOD ~0.1 ng/mL in spiked serum, though endogenous urea derivatives may interfere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.